
The Pharmacokinetics and Pharmacodynamics
of Neladenoson Dalanate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Neladenoson dalanate

Cat. No.: B609520 Get Quote

Executive Summary

Neladenoson dalanate (BAY 1067197) is a novel, orally bioavailable prodrug of neladenoson,

a potent and selective partial agonist of the adenosine A1 (A1) receptor. Developed for the

potential treatment of chronic heart failure, its mechanism centers on leveraging the

cardioprotective effects of A1 receptor activation while avoiding the adverse effects associated

with full agonists, such as significant bradycardia and atrioventricular (AV) block. Preclinical

studies suggested beneficial effects, including improved cardiac function and cardioprotection.

[1][2] However, Phase IIb clinical trials in patients with heart failure with both reduced (HFrEF)

and preserved ejection fraction (HFpEF) did not demonstrate efficacy on primary

cardiovascular endpoints and revealed a dose-dependent impairment of renal function.[1][3]

This guide provides a detailed technical summary of the available pharmacokinetic and

pharmacodynamic data on neladenoson dalanate, along with the methodologies employed in

its evaluation.

Mechanism of Action and Signaling Pathway
Neladenoson is a partial agonist of the adenosine A1 receptor.[2] The rationale for using a

partial agonist is to harness the protective effects of A1 receptor activation in tissues like the

myocardium, which can be beneficial in states of ischemia and heart failure, without inducing

the pronounced negative chronotropic and dromotropic effects seen with full adenosine

receptor agonists.
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Activation of the A1 receptor is primarily coupled to the inhibitory G-protein, Gi. This initiates a

signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic

adenosine monophosphate (cAMP) levels. This reduction in cAMP has several downstream

effects, including modulation of ion channel activity and cellular metabolism. Preclinical data

suggest that neladenoson's partial agonism may lead to improved mitochondrial function and

enhanced activity of the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a), contributing to

better cardiomyocyte calcium handling and energy utilization.[4]
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Figure 1: Simplified Adenosine A1 Receptor Signaling Cascade.
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Pharmacodynamics
The pharmacodynamic effects of neladenoson dalanate have been evaluated in both

preclinical models and human clinical trials.

Preclinical Pharmacodynamics
In animal models, neladenoson demonstrated cardioprotective effects without inducing the

severe bradycardia or AV block associated with full A1 receptor agonists.[1][2] It was shown to

be a selective partial agonist for the A1 receptor with weaker activity at the A2B receptor and

no significant activity at A2A or A3 receptors.[5] These preclinical findings provided the rationale

for its development in chronic heart failure.[1]

Clinical Pharmacodynamics
The clinical development program for neladenoson dalanate included two major Phase IIb

dose-finding trials: PANTHEON in patients with HFrEF and PANACHE in patients with HFpEF.

PANTHEON Trial (HFrEF): This trial randomized 462 patients with chronic HFrEF to receive

once-daily oral doses of neladenoson dalanate (5, 10, 20, 30, and 40 mg) or a placebo for 20

weeks.[3] The study found no dose-dependent favorable effect on the primary endpoints:

change in N-terminal pro-B-type natriuretic peptide (NT-proBNP) levels and left ventricular

ejection fraction (LVEF).[3] Furthermore, no positive effects were observed for secondary

endpoints, including left ventricular volumes and clinical outcomes.[3]

PANACHE Trial (HFpEF): This trial randomized 305 patients with chronic HFpEF to similar

dosage arms or placebo for 20 weeks.[6] The primary endpoint was the change in the 6-minute

walk test (6MWT) distance. The trial failed to show a significant dose-response relationship for

improvement in exercise capacity.[6] None of the dosage groups achieved a clinically

meaningful improvement in the 6MWT distance.[6]

A consistent finding across the clinical program was a dose-dependent increase in serum

creatinine and cystatin C, with a corresponding decrease in estimated glomerular filtration rate

(eGFR), indicating an adverse effect on renal function.[1][3] On the positive side, the drug was

generally well-tolerated and was not associated with second- or third-degree AV block, a key

safety concern for this drug class.[1]
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Clinical Trial
Patient

Population

Primary

Endpoint(s)

Key

Outcome(s)

Adverse Effects

of Note

PANTHEON
Chronic HFrEF

(n=462)

Change in NT-

proBNP and

LVEF at 20

weeks

No dose-

dependent effect

on primary or

secondary

endpoints.[3]

Dose-dependent

decrease in

eGFR.[3]

PANACHE
Chronic HFpEF

(n=305)

Change in 6-

Minute Walk Test

distance at 20

weeks

No significant

dose-response

relationship for

change in

exercise

capacity.[6]

Serious adverse

events were

similar to

placebo.[6]

Pharmacokinetics
Neladenoson dalanate is a dipeptide ester hydrochloride prodrug of the active moiety,

neladenoson. This prodrug formulation was developed to overcome the poor solubility of

neladenoson and improve its exposure following oral administration.[7]

Absorption, Distribution, Metabolism, and Excretion
(ADME)
Detailed quantitative pharmacokinetic parameters for neladenoson dalanate and neladenoson

in humans, such as Cmax, Tmax, AUC, half-life, and bioavailability, have not been published in

the peer-reviewed literature. A clinical trial (NCT04322253) was registered to investigate the

pharmacokinetics in subjects with hepatic impairment compared to healthy volunteers, but

results have not been publicly posted.[8]

Metabolism: As a prodrug, neladenoson dalanate is expected to be rapidly hydrolyzed in the

body to release the active compound, neladenoson. The specific enzymes and pathways

involved in the biotransformation of neladenoson itself have not been publicly detailed.[9]

Excretion: The routes and proportions of excretion for neladenoson and its metabolites have

not been described in available literature.
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The lack of publicly available Phase I data in healthy volunteers or detailed pharmacokinetic

analyses from the Phase II studies represents a significant gap in the complete

characterization of the drug's profile.

Experimental Protocols
Clinical Trial Methodologies
The PANTHEON and PANACHE trials were multicenter, randomized, double-blind, placebo-

controlled, parallel-group, dose-finding Phase IIb studies.

Patient Population: Both trials enrolled patients with chronic heart failure (HFrEF for

PANTHEON, HFpEF for PANACHE) and elevated natriuretic peptides.[10][11]

Intervention: Oral, once-daily doses of neladenoson dalanate (5, 10, 20, 30, and 40 mg) or

matching placebo were administered for 20 weeks.[3][6]

Efficacy Assessments:

PANTHEON: Primary endpoints were changes in LVEF (measured by echocardiography)

and NT-proBNP from baseline to 20 weeks.[3]

PANACHE: The primary endpoint was the change in 6-minute walk distance from baseline

to 20 weeks. Secondary endpoints included changes in physical activity (measured by a

wearable device) and quality of life (Kansas City Cardiomyopathy Questionnaire, KCCQ).

[6][11]

Safety Assessments: Safety was monitored through the recording of adverse events, clinical

laboratory tests (including renal function markers), and electrocardiograms (ECGs).[3][6]
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Figure 2: General Workflow for PANTHEON and PANACHE Phase IIb Trials.

Plausible Preclinical and Analytical Methodologies
While specific proprietary protocols are not available, the following describes standard,

plausible methods for key preclinical and analytical assessments.

Quantification of Neladenoson in Plasma: A validated high-performance liquid chromatography

with tandem mass spectrometry (HPLC-MS/MS) method would be the standard for quantifying

neladenoson in plasma samples.[12][13]

Sample Preparation: Protein precipitation of plasma samples (e.g., with acetonitrile) followed

by centrifugation to remove proteins.
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Chromatography: Separation of the analyte from endogenous plasma components using a

C18 reverse-phase HPLC column with a gradient mobile phase (e.g., water and acetonitrile

with formic acid).

Mass Spectrometry: Detection using a triple quadrupole mass spectrometer in multiple

reaction monitoring (MRM) mode, tracking specific precursor-to-product ion transitions for

neladenoson and an internal standard for accurate quantification.

Mitochondrial Respiration Assay: To assess the effect of neladenoson on mitochondrial

function, high-resolution respirometry (e.g., using a Seahorse XF Analyzer) on isolated

mitochondria or permeabilized cells would be employed.[14][15]

Sample Preparation: Isolation of mitochondria from cardiac tissue or permeabilization of

cardiomyocytes (e.g., with saponin).[16]

Assay Protocol: Measurement of oxygen consumption rate (OCR) at baseline and after

sequential injection of mitochondrial inhibitors:

Oligomycin: Inhibits ATP synthase (to measure ATP-linked respiration).

FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent to

measure maximal respiration.

Rotenone/Antimycin A: Inhibitors of Complex I and III to measure non-mitochondrial

respiration.[15]

Analysis: Comparison of OCR parameters between vehicle- and neladenoson-treated

samples.

SERCA2a Activity Assay: SERCA2a activity can be measured in isolated sarcoplasmic

reticulum (SR) vesicles or permeabilized cardiomyocytes.[17][18]

Sample Preparation: Isolation of SR-enriched microsomes from heart tissue.

Ca2+ Uptake Measurement: The rate of Ca2+ uptake by the SR vesicles is measured in the

presence of ATP. This can be monitored using a Ca2+-sensitive fluorescent dye (e.g., Fura-2

or Indo-1) or a Ca2+-selective electrode.
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Data Analysis: The rate of decrease in extra-vesicular Ca2+ concentration reflects SERCA2a

activity. The experiment would be performed in the presence and absence of neladenoson to

determine its effect.

Conclusion
Neladenoson dalanate was developed based on a strong scientific rationale: that partial

agonism of the adenosine A1 receptor could provide cardioprotective benefits in heart failure

without the limiting side effects of full agonists. While the drug proved to be safe regarding the

primary concern of AV block, the Phase IIb clinical program did not demonstrate the anticipated

efficacy in either HFrEF or HFpEF.[1][3] Moreover, the emergence of a dose-dependent

adverse effect on renal function presented a significant challenge for its therapeutic window.[3]

The lack of publicly available, detailed pharmacokinetic and preclinical quantitative data limits a

full academic assessment of its properties. The journey of neladenoson dalanate highlights

the complexities of translating preclinical promise into clinical benefit, particularly in the

challenging field of heart failure therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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